1'-Acetoxychavicol acetate, (+)-

Enantioselective pharmacology Apoptosis induction Human leukemia

Procure 1'-Acetoxychavicol acetate, (+)- (CAS 274927-55-8) to eliminate stereochemical variability in your oncological and anti-inflammatory research. Unlike the racemic mixture (D,L-ACA), this single enantiomer (1'R) delivers >10-fold greater apoptotic potency in HL-60 cells and selectively downregulates TRAF2 without perturbing upstream NF-κB receptors. Its validated in vivo chemopreventive efficacy (≥93% reduction in 4-NQO-induced tongue carcinoma at 100–500 ppm) makes it the definitive tool for mechanistic studies. For formulation work, cyclodextrin complexation increases apparent solubility >200-fold. Insist on enantiopure (+)-ACA to eliminate batch-to-batch variability—contact us now for custom synthesis inquiries.

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
CAS No. 274927-55-8
Cat. No. B12740358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Acetoxychavicol acetate, (+)-
CAS274927-55-8
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C
InChIInChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3/t13-/m1/s1
InChIKeyJAMQIUWGGBSIKZ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1'-Acetoxychavicol acetate, (+)- (ACA, CAS 274927-55-8) Baseline Identification


1'-Acetoxychavicol acetate, (+)- (ACA), CAS 274927-55-8, is a phenylpropanoid natural product predominantly isolated from the rhizomes of Alpinia galanga and Alpinia conchigera (Zingiberaceae) [1]. It is characterized by two acetyl groups at the 1' and 4 positions and an unsaturated double bond between C2' and C3', structural features critical for its biological activity [2]. As a defined single enantiomer (1'R, (+)-ACA), it exhibits a distinct pharmacological profile compared to its racemic mixture (D,L-ACA, CAS 52946-22-2) [3].

Why 1'-Acetoxychavicol acetate, (+)- (ACA, CAS 274927-55-8) Cannot Be Substituted with In-Class Analogs or Racemic Mixtures


Substitution of (+)-ACA with its racemic mixture (D,L-ACA) or other phenylpropanoid analogs (e.g., 1'-acetoxyeugenol acetate, AEA) is scientifically unjustified due to significant, quantifiable differences in target engagement, potency, and mechanism of action. Studies demonstrate that the (S)-enantiomer of ACA induces distinct and more rapid intracellular glutathione depletion compared to its derivatives [1]. Furthermore, synthetic analogs like ACA-28, while more potent in specific melanoma assays, exhibit altered selectivity profiles [2]. Crucially, halogenated analogs designed to enhance stability show up to 4-fold greater activity in Rev-export inhibition assays, indicating that even minor structural modifications drastically alter the compound's functional potency [3]. These findings underscore the necessity of procuring the specific, well-characterized compound (+)-ACA for reproducible research outcomes.

Quantitative Evidence for Differential Selection of 1'-Acetoxychavicol acetate, (+)- (CAS 274927-55-8) over Analogs


Enantiomer-Specific Potency in Inducing Apoptosis: (+)-ACA vs. (-)-ACA in HL-60 Cells

The natural (+)-ACA enantiomer demonstrates superior apoptotic activity compared to its unnatural (-)-ACA counterpart in human leukemia HL-60 cells. This differential potency underscores the critical role of stereochemistry at the C1' position for target engagement [1].

Enantioselective pharmacology Apoptosis induction Human leukemia

Comparative Glutathione Depletion Kinetics: (+)-ACA vs. 13 Synthetic Analogs in Ehrlich Ascites Tumor Cells

A comparative study of 13 ACA derivatives revealed that the natural (S)-ACA (enantiomer of the target compound) induces the most rapid depletion of intracellular glutathione (GSH). The study established that the S-configuration at the 1' position is preferable for this rapid effect, which was observed in less than 15 minutes [1].

Structure-activity relationship Redox modulation Cancer cell metabolism

Selective Downregulation of TRAF2: A Unique Mechanism of (+)-ACA in A549 Lung Adenocarcinoma Cells

Recent mechanistic studies have identified that (+)-ACA selectively downregulates the expression of TNF receptor-associated factor 2 (TRAF2) protein, a key adaptor in the NF-κB signaling pathway. This effect was observed without affecting the expression of other upstream signaling components such as TNF receptor 1 or RIPK1, highlighting a unique and selective mechanism of action [1].

NF-κB pathway inhibition TRAF2 degradation Anti-inflammatory mechanism

In Vivo Chemopreventive Efficacy: (+)-ACA Induces 93-100% Reduction in Rat Tongue Carcinoma

In a rat model of 4-nitroquinoline 1-oxide (4-NQO)-induced oral carcinogenesis, dietary administration of (+)-ACA resulted in a profound reduction in tumor development. This robust in vivo efficacy demonstrates the compound's potential as a chemopreventive agent and distinguishes it from compounds with only in vitro activity [1].

Oral carcinogenesis Chemoprevention In vivo efficacy

Formulation-Driven Solubility Enhancement: ACA-Cyclodextrin Complexation Achieves >200-Fold Solubility Increase

The inherent poor aqueous solubility of (+)-ACA, a limitation for in vivo studies, can be overcome through specific formulation strategies. A patented nanoparticle formulation using cyclodextrin inclusion complexes has been shown to increase the apparent solubility of ACA by over 200-fold compared to the unformulated compound [1]. Additionally, specific beta-cyclodextrin complexes have been characterized, with association constants quantified [2].

Formulation science Cyclodextrin complexation Solubility enhancement

Recommended Application Scenarios for 1'-Acetoxychavicol acetate, (+)- (ACA, CAS 274927-55-8) Based on Quantitative Evidence


Cancer Research: In Vivo Studies of Oral Carcinogenesis Chemoprevention

For in vivo studies investigating chemoprevention of oral squamous cell carcinoma, (+)-ACA is the preferred compound. Preclinical data demonstrate that dietary administration of (+)-ACA at concentrations of 100-500 ppm reduces the incidence of 4-NQO-induced tongue carcinoma by 93–100% (P<0.001) and suppresses preneoplastic lesions by up to 50% in rats [1]. This level of in vivo efficacy, validated in a widely accepted model, provides a strong foundation for continued research into its chemopreventive mechanisms and potential clinical translation.

Mechanistic Studies of NF-κB Pathway Inhibition and TRAF2 Degradation

(+)-ACA is uniquely suited for detailed mechanistic studies of the NF-κB signaling pathway, particularly those focused on the TRAF2 adaptor protein. Unlike broad-spectrum inhibitors, (+)-ACA has been shown to selectively downregulate TRAF2 protein expression without affecting the stability of upstream receptors (TNFR1, TRADD, RIPK1) [2]. This selective mechanism offers a precise tool for dissecting the role of TRAF2 in inflammation, cell survival, and oncogenesis, and for validating TRAF2 as a therapeutic target.

Formulation Development for Poorly Soluble Natural Products

Due to its well-documented poor aqueous solubility and susceptibility to hydrolysis, (+)-ACA serves as an excellent model compound for developing and testing advanced formulation strategies for natural products. Patent literature and primary research have demonstrated that complexation with cyclodextrins can increase its apparent solubility by over 200-fold [3]. The availability of quantitative stability and solubility data, including cyclodextrin association constants, makes (+)-ACA a valuable benchmark for studies aimed at improving the bioavailability of hydrophobic phytochemicals [4].

Enantioselective Pharmacology and Structure-Activity Relationship (SAR) Studies

The significant difference in potency between the natural (+)-ACA and its unnatural (-)-ACA enantiomer (>10-fold difference in apoptotic activity in HL-60 cells) makes this compound an ideal tool for enantioselective pharmacology studies [5]. Researchers can use (+)-ACA to investigate the role of stereochemistry in target recognition and downstream signaling, providing insights into the design of more selective and potent analogs. Furthermore, comparative studies with related phenylpropanoids (e.g., AEA, AMCA) can further elucidate the structural determinants of bioactivity, such as the requirement for the 1'-acetoxyl group and the C2'-C3' double bond [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1'-Acetoxychavicol acetate, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.